molecular formula C9H16N2O B1398190 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 527677-31-2

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B1398190
CAS No.: 527677-31-2
M. Wt: 168.24 g/mol
InChI Key: OOMGWURBDGQCTM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a hydroxyl group attached to a tertiary carbon atom.

Preparation Methods

The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent. One common method is the alkylation of 3,5-dimethylpyrazole with tert-butyl chloride in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The pyrazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity . Additionally, the compound’s hydroxyl group can participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.

Comparison with Similar Compounds

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-5-8(2)11(10-7)6-9(3,4)12/h5,12H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMGWURBDGQCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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